molecular formula C19H14O5S B14640087 [4-(Benzenesulfonyl)phenyl](2,4-dihydroxyphenyl)methanone CAS No. 52399-51-6

[4-(Benzenesulfonyl)phenyl](2,4-dihydroxyphenyl)methanone

Cat. No.: B14640087
CAS No.: 52399-51-6
M. Wt: 354.4 g/mol
InChI Key: XDEGOVKXJNZDKG-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)phenylmethanone is an organic compound that features a benzenesulfonyl group and a dihydroxyphenyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)phenylmethanone typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chlorobenzenesulfonyl chloride with 2,4-dihydroxybenzophenone under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, which then eliminates a chloride ion to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)phenylmethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-(Benzenesulfonyl)phenylmethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the benzenesulfonyl and dihydroxyphenyl groups in 4-(Benzenesulfonyl)phenylmethanone imparts unique chemical properties, making it distinct from other similar compounds. These properties include enhanced reactivity and potential for diverse applications in various fields.

Properties

CAS No.

52399-51-6

Molecular Formula

C19H14O5S

Molecular Weight

354.4 g/mol

IUPAC Name

[4-(benzenesulfonyl)phenyl]-(2,4-dihydroxyphenyl)methanone

InChI

InChI=1S/C19H14O5S/c20-14-8-11-17(18(21)12-14)19(22)13-6-9-16(10-7-13)25(23,24)15-4-2-1-3-5-15/h1-12,20-21H

InChI Key

XDEGOVKXJNZDKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)O)O

Origin of Product

United States

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